Pyrimido[4,5-d]pyrimidin-4-amine
Overview
Description
Pyrimido[4,5-d]pyrimidin-4-amine is a type of bicyclic [6 + 6] system . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .
Synthesis Analysis
Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis
Pyrimido[4,5-d]pyrimidin-4-amine is a bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Scientific Research Applications
Synthesis of Novel Derivatives
Pyrimido[4,5-d]pyrimidin-4-amine is used in the synthesis of novel derivatives. Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . This process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc .
Medicinal Chemistry
Pyrimidopyrimidines, including pyrimido[4,5-d]pyrimidin-4-amine, attract considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .
Antiproliferative Activity
These compounds exhibit varied biological activity, including antiproliferative . This makes them potential candidates for cancer treatment research.
Antioxidant Activity
Pyrimido[4,5-d]pyrimidin-4-amine also exhibits antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Activity
This compound has shown anti-inflammatory activity . Anti-inflammatory agents are substances that reduce inflammation, which is a protective response involving immune cells, blood vessels, and molecular mediators to remove harmful stimuli.
Hepatoprotective Activity
Pyrimido[4,5-d]pyrimidin-4-amine has demonstrated hepatoprotective activity . Hepatoprotective agents are drugs or substances that prevent damage to the liver.
Diuretic Activity
This compound has diuretic properties . Diuretics are substances that promote diuresis, the increased production of urine.
Antimicrobial Activity
Lastly, Pyrimido[4,5-d]pyrimidin-4-amine has antimicrobial activity . Antimicrobials are agents that kill microorganisms or stop their growth.
Future Directions
properties
IUPAC Name |
pyrimido[4,5-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-3H,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYGVOQINLFTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NC2=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550020 | |
Record name | Pyrimido[4,5-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimido[4,5-d]pyrimidin-4-amine | |
CAS RN |
26979-05-5 | |
Record name | Pyrimido[4,5-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 4-Aminopyrimido[4,5-d]pyrimidine be used as a building block for more complex heterocycles?
A1: 4-Aminopyrimido[4,5-d]pyrimidine can be utilized as a versatile starting material for constructing diverse heterocyclic systems. For instance, it reacts with malononitrile to yield 4,7-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile. This reaction highlights the potential of this pyrimidine derivative to undergo ring expansion and generate valuable bicyclic compounds with potential applications in medicinal chemistry.
Q2: Can you describe a solid-phase synthesis method for generating libraries of 4-Aminopyrimido[4,5-d]pyrimidines?
A2: One method involves synthesizing a substituted pyrimidine on a solid support, with specific C-atoms designated for future diversity. This pyrimidine derivative can be further reacted with urea or thiourea, followed by cleavage from the solid support, to obtain a series of 4-Aminopyrimido[4,5-d]pyrimidines. This solid-phase approach allows for combinatorial synthesis, enabling the generation of diverse libraries of these compounds for high-throughput screening and drug discovery efforts.
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